N-tert-butyl-2-fluoropyridin-4-amine
Description
Properties
CAS No. |
1564751-06-9 |
|---|---|
Molecular Formula |
C9H13FN2 |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
N-tert-butyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C9H13FN2/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3,(H,11,12) |
InChI Key |
CVYJAEZALDDFJM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=CC(=NC=C1)F |
Canonical SMILES |
CC(C)(C)NC1=CC(=NC=C1)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
N-tert-butyl-2-fluoropyridin-4-amine has been explored as an analogue in the development of gp120 entry antagonists for HIV-1. Research indicates that modifications to the pyridine ring can enhance the compound's antiviral properties. For instance, a study reported the synthesis of a series of compounds where replacing phenyl with pyridine resulted in improved cytotoxicity and selectivity against HIV-1, demonstrating the potential of pyridine derivatives in antiviral drug design .
1.2 Neuroimaging
Fluorinated compounds similar to this compound are utilized in neuroimaging applications. The incorporation of fluorine into heterocycles enhances their properties for imaging, such as binding affinity and stability. For example, fluorinated pyridines have been successfully used as precursors in the synthesis of radiolabeled compounds for PET imaging, which is crucial for studying neurodegenerative diseases .
Organic Synthesis
2.1 Synthesis of Fluorinated Derivatives
This compound serves as a versatile building block in organic synthesis. Its fluorinated structure allows for regioselective reactions, making it suitable for creating diverse derivatives. A recent study highlighted the use of tert-butyl nitrite for nitration reactions involving pyridine derivatives, showcasing a novel method for synthesizing complex molecules with high yield and selectivity .
2.2 Radiofluorination Techniques
The compound's structure facilitates radiofluorination processes, which are essential for developing radiopharmaceuticals. Research has demonstrated that using specific bases can enhance the nucleophilic substitution reactions necessary for introducing fluorine isotopes into aromatic systems, including those containing pyridine rings .
Data Tables
Case Studies
Case Study 1: Optimization of Antiviral Compounds
In research focused on optimizing gp120 entry antagonists, this compound was synthesized alongside other analogues to assess its efficacy against various HIV strains. The study revealed that modifications to the pyridine scaffold significantly improved antiviral activity while reducing cytotoxic effects, highlighting its potential as a lead compound in HIV treatment .
Case Study 2: Development of Radiolabeled Compounds
A study investigated the use of this compound in synthesizing radiolabeled compounds for neuroimaging applications. The findings indicated that its fluorinated structure allowed for efficient radiofluorination, resulting in high-yield production of compounds suitable for PET imaging, thus providing insights into neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes structurally related compounds, though none are direct analogs of N-tert-butyl-2-fluoropyridin-4-amine. Below is a comparative analysis based on available
Structural Analogs from Evidence
2-(2-((2-(tert-Butyl)phenyl)amino)-2-phenylethyl)-N,N-dimethylpyridin-4-amine (4h) Structure: Features a tert-butyl-substituted phenyl group attached via an ethyl linker to a pyridine ring with dimethylamine at the 4-position. Properties:
- Higher molecular weight (MW ≈ 389.5 g/mol) compared to This compound (estimated MW ≈ 182.2 g/mol).
- Enhanced steric bulk due to the phenyl and tert-butyl groups.
- No fluorine substitution, reducing electronegativity effects. Applications: Reported in reaction optimization studies, likely as a ligand or intermediate.
N-(4-(4-(tert-Butyl)phenoxy)phenyl)-2-chloroacetamide Structure: Combines a tert-butylphenoxy group with a chloroacetamide moiety. Properties:
- Chloroacetamide group introduces reactivity (e.g., nucleophilic substitution), unlike the inert fluorine in the target compound.
N,N'-(3,3'-Dinitro[1,1'-biphenyl]-4,4'-diyl)bis-acetamide
- Structure : Biphenyl core with nitro and acetamide groups.
- Properties :
- Nitro groups increase polarity and redox activity, contrasting with fluorine’s inductive effects.
- Biphenyl systems enable conjugation but lack the pyridine’s aromatic heterocycle.
Key Comparative Parameters
Recommendations for Future Research
Synthesis : Explore fluorination strategies using precursors like 2-chloropyridines or via transition-metal catalysis.
Characterization : Prioritize NMR (¹⁹F, ¹H) and mass spectrometry to confirm structure.
Comparative Studies : Benchmark against analogs like 2-fluoropyridine or N-tert-butylpyridin-4-amine to isolate fluorine and tert-butyl effects.
Preparation Methods
Nucleophilic Aromatic Substitution of 2-Amino-4-chloropyridine
A well-documented method to prepare 2-amino-4-fluoropyridine, a key intermediate, is via fluorination of 2-amino-4-chloropyridine using sodium fluoride in N,N-dimethylformamide (DMF):
- Reagents: 2-Amino-4-chloropyridine, sodium fluoride
- Solvent: N,N-dimethylformamide (DMF)
- Conditions: 140 °C for 5–8 hours
- Workup: Cooling to 80 °C, solvent removal under reduced pressure, extraction with dichloromethane and saturated salt water, ethanol recrystallization
- Yield: Approximately 90%
- Product: 2-amino-4-fluoropyridine as a white solid
This method is robust and scalable, providing a high yield of the fluorinated aminopyridine intermediate.
Introduction of the N-tert-butyl Group via Palladium-Catalyzed Amination
The installation of the tert-butyl group on the amino substituent at the 4-position can be achieved through palladium-catalyzed cross-coupling reactions involving aryl halides and amines:
- Catalyst System: Pd2(dba)3 with XantPhos ligand
- Base: Potassium tert-butoxide (t-BuONa)
- Solvent: Toluene
- Temperature: 90–110 °C
- Amine Source: tert-Butylamine or tert-butyl-substituted amines
- Reaction Time: Approximately 12 hours under nitrogen atmosphere
This method is adapted from general palladium-catalyzed Buchwald-Hartwig amination protocols, which enable the coupling of aryl halides (such as 2-fluoropyridin-4-halide derivatives) with tert-butylamine to yield this compound.
Representative Preparation Procedure for this compound
Additional Notes on Reaction Optimization and Purification
- The fluorination step benefits from the use of excess sodium fluoride and high temperature to drive substitution.
- The palladium-catalyzed amination requires an inert atmosphere (nitrogen) to prevent catalyst deactivation.
- Purification typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic separation or recrystallization.
- Reaction monitoring by LCMS or NMR is recommended to confirm completion and purity.
Summary of Key Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-tert-butyl-2-fluoropyridin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, fluorination at the 2-position of pyridine can be achieved using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride), followed by tert-butylamine introduction via Buchwald-Hartwig amination. Reaction temperature (0–100°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yields. Catalytic systems (e.g., Pd(OAc)₂ with Xantphos) enhance efficiency in amination steps .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl δ ~1.3 ppm in ¹H NMR) and FT-IR for functional groups (C-F stretch ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold). Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .
Q. What solvents are suitable for dissolving this compound in biological assays?
- Methodological Answer : The compound is moderately soluble in DMSO (10–20 mM) and ethanol but poorly in aqueous buffers. For cell-based studies, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) and dilute in PBS or culture media. Pre-filter (0.2 µm) to remove particulates .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store under inert gas (Ar/N₂) at 2–8°C to prevent degradation. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS may arise from tautomerism, residual solvents, or regioisomers. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For isomeric mixtures, employ chiral HPLC or X-ray crystallography (if crystals form). Computational modeling (DFT) predicts stable conformers to guide interpretation .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (25–40°C, pH 3–10). Use UHPLC-MS to monitor degradation products (e.g., tert-butyl group hydrolysis). Buffered solutions (pH 7.4) and lyophilization enhance shelf life. Add antioxidants (e.g., BHT) if oxidative degradation is observed .
Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce substituents via Suzuki-Miyaura coupling (boronic acids at the 4-position) or SNAr reactions (electron-deficient aryl halides). Protect the amine with Boc groups during functionalization, then deprotect with TFA. Screen derivatives for bioactivity using kinase inhibition assays (e.g., p38 MAP kinase) .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels. Compare retention times and fragmentation patterns against spiked standards. For fluorinated byproducts, ¹⁹F NMR offers specificity. Establish ICH Q3A-compliant thresholds for genotoxic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
